3-(Difluoromethoxy)phenylacetonitrile

Organic Synthesis Medicinal Chemistry Process Chemistry

3-(Difluoromethoxy)phenylacetonitrile (CAS 41429-18-9) is a meta-substituted, fluorinated aromatic nitrile with the molecular formula C9H7F2NO and a molecular weight of 183.15 g/mol. As a specialized organic compound, it serves primarily as a critical synthetic intermediate in the construction of bioactive molecules for medicinal and agrochemical research.

Molecular Formula C9H7F2NO
Molecular Weight 183.15 g/mol
CAS No. 41429-18-9
Cat. No. B1363472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)phenylacetonitrile
CAS41429-18-9
Molecular FormulaC9H7F2NO
Molecular Weight183.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)F)CC#N
InChIInChI=1S/C9H7F2NO/c10-9(11)13-8-3-1-2-7(6-8)4-5-12/h1-3,6,9H,4H2
InChIKeyLBUREXPMNBZKFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethoxy)phenylacetonitrile CAS 41429-18-9 | Research Intermediate Overview


3-(Difluoromethoxy)phenylacetonitrile (CAS 41429-18-9) is a meta-substituted, fluorinated aromatic nitrile with the molecular formula C9H7F2NO and a molecular weight of 183.15 g/mol . As a specialized organic compound, it serves primarily as a critical synthetic intermediate in the construction of bioactive molecules for medicinal and agrochemical research . The compound's structure features a reactive nitrile handle and a difluoromethoxy (-OCF2H) group at the meta-position, a combination that influences its physicochemical properties and its utility as a versatile building block in drug discovery pipelines .

Fluorinated aromatic building block for medicinal and agrochemical research
Liquid physical state simplifies handling and transfer in synthesis workflows
Meta-substituted difluoromethoxy group for metabolic stability studies

3-(Difluoromethoxy)phenylacetonitrile CAS 41429-18-9 | Why In-Class Substitution is Not Guaranteed


The meta-substitution pattern of 3-(Difluoromethoxy)phenylacetonitrile is a defining feature that directly impacts its physical state and predicted storage requirements compared to its ortho- and para-isomers. While all share the same molecular formula (C9H7F2NO) and weight (183.15 g/mol) , they are distinct chemical entities with differing properties. 3-(Difluoromethoxy)phenylacetonitrile is described as a colorless to light green liquid , whereas the para-isomer is a crystalline solid with a defined melting point . This difference in physical form alone can significantly alter handling, purification, and formulation procedures during synthesis, making direct substitution without process revalidation impractical for industrial and research applications.

Physical form mismatch

Meta-isomer is a liquid; para-isomer is a crystalline solid. This difference may alter purification and handling procedures, making direct substitution impractical without process revalidation.

Storage condition divergence

Meta-isomer tolerates ambient storage, while para-isomer requires 2–8°C. Cold-chain requirements can shift logistics and stability risk profiles.

Lipophilicity and reactivity profile shift

Predicted LogP differs significantly between meta- and ortho-isomers, potentially altering ADME properties in derived compounds. Reaction conditions may also differ due to pKa variations.

3-(Difluoromethoxy)phenylacetonitrile CAS 41429-18-9 | Quantitative Comparative Evidence


Physical State Differentiation: Liquid vs. Solid Handling in Synthesis

3-(Difluoromethoxy)phenylacetonitrile (meta-isomer) is consistently characterized as a colorless to light green liquid , which contrasts sharply with the para-isomer, 4-(Difluoromethoxy)phenylacetonitrile (CAS 41429-16-7), a white to off-white crystalline powder with a melting point of 81-83°C . This difference in physical state is quantifiable and directly impacts the logistics of chemical synthesis and purification.

Physical State
Liquid (target) vs. Crystalline powder, mp 81–83°C (para-isomer)
Dictates different synthesis and purification methods
Non-interchangeable without process revalidation
Organic Synthesis Medicinal Chemistry Process Chemistry

Lipophilicity Profile: Comparative LogP Analysis of Positional Isomers

The calculated partition coefficient (LogP) for 3-(Difluoromethoxy)phenylacetonitrile is 2.35408 [1], whereas the LogP for the ortho-isomer, 2-(Difluoromethoxy)phenylacetonitrile (CAS 41429-22-5), is reported as 0.6 [2]. This represents a nearly fourfold difference in lipophilicity prediction, a key parameter influencing membrane permeability and solubility in biological systems.

Predicted LogP
Data to verify
2.35
Higher predicted lipophilicity vs ortho-isomer; supports ADME modeling
Predicted value; experimental confirmation advised
Drug Design ADME Physicochemical Properties

Predicted Acid Dissociation Constant (pKa) and Its Synthetic Implications

The predicted acid dissociation constant (pKa) for the alpha-protons of the acetonitrile group in 3-(Difluoromethoxy)phenylacetonitrile is 13.81 [1]. In contrast, the pKa for the structurally related but differently substituted 3-(Difluoromethoxy)phenol (CAS 88798-13-4) is reported as 9.30 [2]. This >4.5 log unit difference quantifies the vastly reduced acidity of the nitrile's alpha-protons versus a phenolic proton.

Predicted pKa
13.81
High pKa requires strong non-nucleophilic bases for alpha-deprotonation
Guides reagent selection for alkylation or condensation
Chemical Reactivity Analytical Chemistry Synthetic Intermediate

Storage Stability and Handling: Ambient vs. Cold-Chain Requirements

Multiple vendors specify that 3-(Difluoromethoxy)phenylacetonitrile can be stored long-term in a cool, dry place or at room temperature [1]. In contrast, the para-isomer is recommended for storage at 2-8°C, requiring cold-chain logistics . This difference in storage conditions presents a quantifiable logistical and cost advantage for the meta-isomer.

Storage Stability
Ambient (RT) vs. 2–8°C (para-isomer)
Ambient storage reduces logistics costs and freeze-thaw risks
Vendor-reported; lot-specific review recommended
Chemical Logistics Stability Procurement

Meta-Substitution Class Effects: Metabolic Stability and Bioavailability

As a class, the difluoromethoxy (-OCF2H) group is widely recognized in medicinal chemistry for its ability to enhance the metabolic stability and bioavailability of drug candidates compared to non-fluorinated methoxy (-OCH3) analogs . When incorporated via intermediates like 3-(Difluoromethoxy)phenylacetonitrile, this functional group serves as a metabolically more robust and lipophilic isostere for the methoxy or hydroxy groups .

Class-Level Effect
Class-level
Metabolic stability & bioavailability enhancement
Commonly cited in drug design; class-level inference
Experimental validation required for specific target
Drug Metabolism Pharmacokinetics Medicinal Chemistry

3-(Difluoromethoxy)phenylacetonitrile CAS 41429-18-9 | Key Application Scenarios


Medicinal Chemistry: Synthesis of Metabolically Stable Drug Candidates

The compound's primary application is as a key building block in medicinal chemistry for the synthesis of potential drug candidates where improved metabolic stability and bioavailability are desired . The evidence from its class-level properties supports its use in constructing active pharmaceutical ingredients (APIs) for anti-inflammatory and analgesic agents [1]. The quantified LogP value of 2.35 [2] provides a specific parameter for medicinal chemists to use in modeling and optimizing the ADME profile of their lead compounds.

Agrochemical Research: Development of Novel Pesticides and Herbicides

In agrochemical research, this intermediate is utilized for the development of new pesticides and herbicides . The difluoromethoxy group is known to enhance both the potency and selectivity of agrochemicals . The meta-substitution pattern (liquid form) may offer advantages in formulation development compared to the solid para-isomer, and its ambient storage stability simplifies large-scale synthesis logistics [1].

Process Chemistry: Route Scouting and Optimization

For process chemists, this compound's physical state as a liquid and its ambient storage recommendation present distinct advantages for scale-up . Unlike its solid para-isomer (mp 81-83°C) which requires energy-intensive recrystallization, a liquid intermediate can be more easily transferred, mixed, and purified via distillation in a continuous flow or large-batch process [1]. Its predicted pKa of 13.81 also informs the selection of appropriate bases for industrial-scale reactions [2].

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Predicted lipophilicity (LogP) for ADME modeling
Assess metabolic stability improvement vs non-fluorinated analogs
Agrochemical candidate synthesis
Meta-substituted liquid form; ambient storage
Evaluate formulation compatibility and handling advantage
Process chemistry route scouting
Liquid state; ambient storage; predicted high pKa
Validate distillation and base selection for scale-up

Technical Documentation Hub

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